Product packaging for Conivaptan Hydrochloride(Cat. No.:CAS No. 168626-94-6)

Conivaptan Hydrochloride

Numéro de catalogue: B1669424
Numéro CAS: 168626-94-6
Poids moléculaire: 535.0 g/mol
Clé InChI: BTYHAFSDANBVMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Vasopressin Receptor Antagonist Development

The journey to develop vasopressin receptor antagonists was spurred by the need to counteract the effects of arginine vasopressin (AVP), a hormone pivotal in regulating water and electrolyte balance. globalrph.comnih.gov Elevated levels of AVP are associated with several fluid-retentive states. nih.gov Initial research efforts in the 1970s focused on creating peptide-based antagonists for AVP. bioscientifica.com However, these early compounds faced limitations such as residual agonist activity, varied responses across different species, and poor oral bioavailability, which restricted their clinical utility. researchgate.net

A significant breakthrough occurred in 1992 with the characterization of the first non-peptide V2 receptor antagonist, OPC-31260. bioscientifica.comoup.com This discovery paved the way for the development of orally bioavailable non-peptide antagonists with longer half-lives. oup.com These newer agents, often referred to as "vaptans," target the primary pathophysiological mechanism of impaired free water excretion mediated by vasopressin. researchgate.nettandfonline.com The development of these antagonists, including conivaptan (B1669423), represented a major advancement in targeting disorders of water metabolism. oup.comnih.gov Conivaptan hydrochloride, discovered by Yamanouchi Pharmaceuticals, was approved by the FDA in 2005 for treating euvolemic hyponatremia and later in 2007 for hypervolemic hyponatremia. wikipedia.orgastellas.us

This compound as a Dual Arginine Vasopressin V1A/V2 Receptor Antagonist

This compound is distinguished as a dual antagonist, meaning it blocks both the V1A and V2 subtypes of the arginine vasopressin receptor. nih.govdrugbank.compatsnap.com It is a non-peptide, benzazepine derivative that binds with high, nanomolar affinity to both human V1A and V2 receptors in vitro. globalrph.comastellas.usjst.go.jp Its binding is competitive and reversible. nih.gov

The actions of AVP are mediated through three receptor subtypes: V1a, V1b, and V2. nih.gov

V1A receptors are found in vascular smooth muscle and are involved in regulating vasoconstriction and cellular hypertrophy. nih.govpatsnap.com They are also present in the brain, liver, and kidneys. ahajournals.orgwikipedia.org

V2 receptors are primarily located in the renal collecting ducts and are responsible for regulating free water excretion. nih.govpatsnap.com Their activation leads to the insertion of aquaporin-2 water channels, increasing water reabsorption. patsnap.com

V1b receptors are mainly found in the anterior pituitary and regulate the release of adrenocorticotropic hormone (ACTH). nih.gov

Conivaptan's primary therapeutic effect in treating hyponatremia stems from its antagonism of V2 receptors in the kidney's collecting ducts. globalrph.comdrugbank.com This action inhibits the effects of AVP, leading to "aquaresis," the excretion of electrolyte-free water, which in turn helps to increase serum sodium concentrations. drugbank.compatsnap.comnih.gov Simultaneously, by blocking V1A receptors, conivaptan can induce vasodilation, which may offer additional therapeutic benefits in certain conditions. patsnap.com In vitro studies have demonstrated that this compound potently inhibits AVP-induced intracellular calcium elevation via human V1A receptors and AVP-stimulated cAMP accumulation through human V2 receptors, with no agonistic activity. jst.go.jpnih.gov

Table 1: Vasopressin Receptor Subtypes and their Primary Functions

Receptor Subtype Primary Location(s) Primary Function(s)
V1A Vascular smooth muscle, Brain, Liver, Kidney nih.govahajournals.orgwikipedia.org Vasoconstriction, Cellular hypertrophy, Platelet aggregation nih.govpatsnap.comahajournals.org
V2 Renal collecting ducts nih.govpatsnap.com Regulation of free water excretion (antidiuresis) nih.govpatsnap.com
V1B Anterior pituitary nih.gov Regulation of ACTH release nih.gov

Significance in Contemporary Pharmacological and Physiological Research

This compound serves as a critical tool in pharmacological and physiological research for several reasons. Its dual antagonism of both V1A and V2 receptors allows researchers to investigate the distinct and combined roles of these receptors in various physiological and pathophysiological processes.

In pharmacological research , conivaptan is used to study the mechanisms of hyponatremia and the effects of vasopressin receptor blockade. nih.gov Clinical trials have demonstrated its efficacy in increasing serum sodium levels in patients with euvolemic and hypervolemic hyponatremia. nih.gov Research has also explored its effects in animal models of heart failure, where it has been shown to improve hemodynamic parameters and free water excretion. nih.govjst.go.jp

From a physiological research perspective, conivaptan helps to elucidate the complex roles of vasopressin in regulating water homeostasis, cardiovascular function, and even social behaviors. frontiersin.orgphysiology.org For instance, studies using vasopressin receptor antagonists are contributing to our understanding of conditions like polycystic kidney disease, where vasopressin is implicated in cyst development. wikipedia.org The development of conivaptan and other vaptans has provided researchers with molecularly targeted tools to probe the intricate signaling pathways governed by vasopressin and its receptors. tandfonline.com

Table 2: Research Applications of this compound

Research Area Key Findings/Applications
Hyponatremia Effectively increases serum sodium levels in euvolemic and hypervolemic states by promoting aquaresis. tandfonline.comnih.gov
Heart Failure In animal models, improves hemodynamic parameters and free water excretion. nih.govjst.go.jp
Polycystic Kidney Disease Used to study the role of vasopressin in cyst development. wikipedia.org
Physiological Regulation Helps to differentiate the roles of V1A and V2 receptors in water balance and cardiovascular control. frontiersin.orgphysiology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H27ClN4O2 B1669424 Conivaptan Hydrochloride CAS No. 168626-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYHAFSDANBVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168585
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168626-94-6
Record name Conivaptan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168626-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conivaptan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONIVAPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Vasopressin Receptor Binding Dynamics

Conivaptan (B1669423) hydrochloride demonstrates high affinity for both human vasopressin V1A and V2 receptors. drugbank.comnih.govtocris.com This dual antagonism is a key feature of its pharmacological profile. drugbank.com

Research has quantified the binding affinity of conivaptan for human vasopressin V1A receptors, demonstrating its potent interaction with this receptor subtype. In vitro studies have reported a high affinity, with Ki values of 0.61 nM. tocris.com Another study reported a Ki value of 6.3 nM for human V1A receptors. researchgate.net

Conivaptan also exhibits a strong binding affinity for human vasopressin V2 receptors. drugbank.comtocris.com Radioligand competition binding assays have indicated a tenfold higher affinity for V2 receptors compared to V1A receptors. nih.gov Reported Ki values for human V2 receptors range from 0.66 to 3.04 nM. tocris.com Another study has reported a Ki value of 1.1 nM. researchgate.net

Receptor SubtypeBinding Affinity (Ki)Source
Human Vasopressin V1A0.61 nM tocris.com
Human Vasopressin V1A6.3 nM researchgate.net
Human Vasopressin V20.66 - 3.04 nM tocris.com
Human Vasopressin V21.1 nM researchgate.net
Table 1: Binding Affinity of Conivaptan Hydrochloride for Human Vasopressin Receptors

The interaction of this compound with vasopressin receptors is characterized as both competitive and reversible. nih.govnih.govnih.gov This means that conivaptan binds to the same site on the receptor as the endogenous ligand, arginine vasopressin, and competes with it for binding. nih.govnih.govdovepress.com The binding is not permanent, and the drug can dissociate from the receptor, allowing for a return of normal physiological function once the drug is cleared from the system. nih.govnih.govnih.gov

Signal Transduction Pathway Modulation

By binding to V1A and V2 receptors, this compound effectively blocks the downstream signaling cascades that are normally initiated by AVP.

The activation of V1A receptors by AVP typically leads to an increase in intracellular calcium (Ca2+) concentrations. Conivaptan has been shown to inhibit this AVP-induced increase in intracellular Ca2+ in cells expressing V1A receptors in a concentration-dependent manner, with a reported IC50 value of 14.3 nM. researchgate.net

The binding of AVP to V2 receptors, which are primarily located in the renal collecting ducts, activates adenylyl cyclase and leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov this compound antagonizes this pathway by inhibiting AVP-stimulated cAMP production in cells expressing V2 receptors. patsnap.comresearchgate.net This inhibition has been demonstrated to be concentration-dependent, with a reported IC50 value of 1.95 nM. researchgate.net

Signaling PathwayEffect of this compoundIC50 ValueSource
AVP-Induced Intracellular Ca2+ Elevation (V1A)Inhibition14.3 nM researchgate.net
AVP-Stimulated cAMP Accumulation (V2)Inhibition1.95 nM researchgate.net
Table 2: Inhibitory Effects of this compound on Signal Transduction Pathways

Functional Coupling with Aquaporin-2 Channels in Renal Collecting Ducts

The primary mechanism by which this compound exerts its aquaretic effect involves its interaction with the vasopressin V2 receptor (V2R), which is functionally coupled to aquaporin-2 (AQP2) water channels in the kidneys. wikipedia.orgrxlist.comdrugbank.com The V2 receptors are predominantly located on the basolateral membrane of the principal cells within the renal collecting ducts. nih.gov

Under normal physiological conditions, the binding of arginine vasopressin to these V2 receptors triggers a signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). nih.gov This signaling pathway culminates in the trafficking and insertion of AQP2-containing vesicles into the apical (luminal) membrane of the collecting duct cells. nih.govpatsnap.com The presence of these AQP2 channels in the membrane dramatically increases its permeability to water, facilitating the reabsorption of free water from the tubular fluid back into the bloodstream along an osmotic gradient. nih.govnih.gov

This compound functions as a competitive antagonist at the V2 receptor. nih.gov By binding to the V2 receptor, it blocks the action of endogenous vasopressin, thereby inhibiting the entire downstream signaling cascade. patsnap.com This antagonism prevents the translocation and insertion of AQP2 water channels into the apical membrane. patsnap.com As a result, the water permeability of the renal collecting duct is significantly reduced, leading to the excretion of excess free water, a process known as aquaresis. wikipedia.orgdrugbank.com

Cellular and Subcellular Effects

Influence on Vascular Smooth Muscle Cell Responses

This compound also demonstrates significant activity at the vasopressin V1A receptor, which is ubiquitously located on vascular smooth muscle cells. nih.govpatsnap.com Stimulation of the V1A receptor by vasopressin typically mediates vasoconstriction, cellular proliferation (hyperplasia), and hypertrophy. nih.gov Conivaptan's antagonistic action at this receptor modulates these responses.

[Ca2+]i Elevation: In functional studies, conivaptan (also referred to as YM087) has been shown to concentration-dependently inhibit the vasopressin-induced elevation of intracellular calcium ([Ca2+]i) that is mediated by human V1A receptors. nih.gov This action contributes to the compound's vasodilatory effects. patsnap.com

Cellular Proliferation and Protein Synthesis: Research on rat vascular smooth muscle cells has demonstrated that conivaptan prevents AVP-induced hyperplasia (an increase in cell number) and hypertrophy (an increase in cell size, related to protein synthesis). nih.gov This suggests an inhibitory effect on the growth and remodeling signals initiated by vasopressin in the vasculature. While vasopressin is known to activate mitogen-activated protein (MAP) kinase pathways, which are crucial for cell growth, direct studies detailing conivaptan's specific effect on MAP kinase activation in these cells are not extensively characterized in the provided literature. However, another V2 receptor antagonist, satavaptan, has been shown to block dDAVP-mediated inhibition of MAP kinase pathways in the collecting duct, suggesting a potential area for further investigation. nih.gov

Impact on Renal Collecting Duct Water Permeability

The most direct cellular consequence of conivaptan's action in the kidney is a marked reduction in the water permeability of the renal collecting ducts. drugbank.com As detailed in section 2.2.3, this effect is a direct result of V2 receptor antagonism. By preventing the insertion of AQP2 water channels into the apical membrane, conivaptan effectively renders the collecting duct epithelium less permeable to water. nih.govpatsnap.com This leads to a dose-dependent increase in free water excretion and a decrease in urine osmolality, without a significant loss of electrolytes such as sodium or potassium. nih.gov This selective water diuresis distinguishes its "aquaretic" effect from the natriuretic effect of conventional diuretics. nih.gov

Effects on Neonatal Cardiomyocytes

In addition to its effects on vascular and renal cells, conivaptan has been studied in the context of cardiac cells. Vasopressin, through V1A receptor activation, is known to increase the rate of protein synthesis in the myocardium, which can lead to myocyte hypertrophy. nih.gov In an in-vitro study using neonatal rat cardiomyocytes, conivaptan demonstrated a dose-dependent inhibition of AVP-induced protein synthesis. nih.gov This finding indicates a potential role for conivaptan in modulating the hypertrophic responses of cardiac muscle cells to vasopressin.

Pharmacological Chaperone Activity for Misfolded Vasopressin V2 Receptors

Certain mutations in the gene encoding the V2 receptor can lead to misfolded receptor proteins that are retained within the endoplasmic reticulum (ER) and fail to traffic to the cell surface. frontiersin.orgnih.gov This dysfunction is a primary cause of congenital nephrogenic diabetes insipidus (NDI). nih.gov Some V2 receptor antagonists, including conivaptan, have been investigated for their potential to act as "pharmacological chaperones." nih.gov These molecules can bind to the misfolded receptors, stabilizing their conformation and allowing them to bypass the cell's quality control system to be correctly trafficked to the plasma membrane. nih.gov Studies have shown that non-peptide V2R antagonists can partially rescue the membrane localization and function of certain V2R mutants. nih.gov This chaperone activity could potentially restore the cell's responsiveness to vasopressin in some forms of NDI. nih.gov

Research Findings on this compound

The following tables summarize key experimental findings regarding the cellular effects of this compound.

Table 1. Effects of Conivaptan on Vascular and Cardiac Cells
Cell TypeExperimental ModelKey FindingReference
Rat Vascular Smooth Muscle CellsCultured CellsPrevented vasopressin-induced hyperplasia and hypertrophy in a concentration-dependent manner. nih.gov
Neonatal Rat CardiomyocytesCultured CellsExhibited dose-dependent inhibition of vasopressin-induced protein synthesis. nih.gov
Cells with Human V1A ReceptorsIn Vitro Functional AssayInhibited vasopressin-induced intracellular Ca2+ elevation in a concentration-dependent manner. nih.gov
Table 2. Chaperone Activity for Misfolded V2 Receptors
ConditionMechanismObserved EffectReference
Congenital Nephrogenic Diabetes Insipidus (NDI) with certain V2R mutationsPharmacological ChaperoneNon-peptide V2R antagonists can rescue membrane localization and function of some misfolded V2R mutants. nih.gov

Pharmacological Research and Investigations

In Vitro Pharmacological Profiling

In vitro studies have been fundamental in determining the specific interactions of conivaptan (B1669423) hydrochloride with its molecular targets, the vasopressin V1A and V2 receptors.

Radioligand competition binding assays have demonstrated that conivaptan hydrochloride is a high-affinity antagonist for both human vasopressin V1A and V2 receptors. drugbank.comfda.gov In these assays, this compound competes with a radiolabeled ligand for binding to the receptors, and its affinity is quantified by the inhibition constant (Ki). The affinity of conivaptan for both V1A and V2 receptors has been shown to be comparable to that of the endogenous ligand, arginine vasopressin (AVP). nih.gov Some studies have indicated a tenfold higher affinity for V2 receptors compared to V1A receptors. nih.gov

Table 1: Binding Affinity of this compound for Vasopressin Receptors
Receptor SubtypeKi (nM)
Vasopressin V1A0.61
Vasopressin V20.66 - 3.04
This table summarizes the binding affinity (Ki values) of this compound for the vasopressin V1A and V2 receptors as determined by radioligand competition binding assays. tocris.com

Functional assays have confirmed the antagonistic properties of this compound at both V1A and V2 receptors. The compound has been shown to concentration-dependently inhibit the functional responses mediated by AVP. Specifically, this compound inhibits AVP-induced elevation of intracellular calcium (Ca2+) via human V1A receptors and AVP-stimulated accumulation of cyclic AMP (cAMP) via human V2 receptors. nih.gov This demonstrates its ability to block the signal transduction pathways associated with vasopressin receptor activation. The antagonistic effect of conivaptan is competitive and reversible. nih.govnih.gov

Preclinical Pharmacodynamics in Animal Models

In vivo studies in various animal models have been crucial in understanding the physiological effects of this compound, particularly its impact on renal function and hemodynamics.

A primary pharmacodynamic effect of this compound is the induction of aquaresis, which is the electrolyte-sparing excretion of free water. drugbank.compatsnap.com This effect is primarily mediated through the antagonism of V2 receptors in the renal collecting ducts. nih.gov By blocking the action of AVP at these receptors, conivaptan prevents the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby reducing water reabsorption. patsnap.com Animal studies in conscious dogs have demonstrated that both oral and intravenous administration of conivaptan results in a dose-dependent aquaresis. nih.govresearchgate.net In dogs with congestive heart failure, conivaptan has also been shown to produce marked aquaresis by significantly increasing free water clearance. nih.gov

Consistent with its aquaretic effect, this compound has been shown to dose-dependently increase urine output and decrease urine osmolality in animal models. fda.govnih.gov In dehydrated conscious rats, oral administration of conivaptan increased urine volume and reduced urine osmolality. nih.gov Similarly, intravenous administration of conivaptan in dehydrated rats led to a dose-dependent increase in urine volume and a reduction in urine osmolality. nih.gov Studies in rats with the syndrome of inappropriate antidiuretic hormone secretion (SIADH) also showed that intravenous conivaptan produced a statistically significant increase in blood sodium concentration and plasma osmolality. nih.gov

Table 2: Effects of Intravenous this compound in Rats
Dose (mg/kg)Effect on Urine VolumeEffect on Urine Osmolality
0.03IncreaseDecrease
0.1IncreaseDecrease
0.3IncreaseDecrease
This table illustrates the dose-dependent effects of intravenously administered this compound on urine volume and osmolality in rats. targetmol.com

The V1A receptor antagonistic activity of this compound contributes to its hemodynamic effects. In animal models, intravenous administration of conivaptan has been shown to dose-dependently inhibit the pressor responses induced by AVP without altering baseline blood pressure. nih.govtocris.com In dogs, conivaptan at a dose of 0.1 mg/kg effectively blocked the vasoconstriction caused by exogenous vasopressin. targetmol.com In a canine model of pacing-induced congestive heart failure, intravenous conivaptan (0.1 mg/kg) led to significant hemodynamic improvements, including an increase in left ventricular dP/dt(max) and cardiac output, and a decrease in left ventricular end-diastolic pressure and total peripheral vascular resistance. nih.gov

Pharmacokinetic Research Methodologies and Findings

Pharmacokinetic studies in healthy individuals have been conducted to determine the absolute bioavailability of oral this compound. Research demonstrated that a 60 mg oral dose of conivaptan has an absolute bioavailability of 44% nih.gov. This finding was consistent in other studies of healthy volunteers.

Conivaptan is extensively bound to human plasma proteins. Across a therapeutic concentration range of 10 to 1000 ng/mL, conivaptan is 99% bound to plasma proteins nih.gov.

Animal studies have been conducted to investigate the distribution of conivaptan into specific tissues. Distribution studies in pregnant rats revealed that conivaptan is transferred across the placenta, with resulting levels being two to three times higher than in the maternal plasma. Although tissue levels in the fetuses were less than 10% of maternal plasma concentrations, clearance was observed to be much slower, indicating a potential for accumulation in the fetus.

These studies also showed that conivaptan is transferred into the milk of lactating rats, where it can reach concentrations two to three times higher than maternal plasma levels. The maximal concentration in milk was observed at one hour post-dose.

The pharmacokinetics of conivaptan are non-linear, a characteristic attributed to the compound inhibiting its own CYP3A4-mediated metabolism nih.gov. The primary route of elimination for conivaptan and its metabolites is through the gastrointestinal tract, with approximately 83% of a dose being excreted in the feces nih.gov. A smaller portion, around 12%, is eliminated via the urinary route. After 24 hours, approximately 1% of an intravenous dose is excreted in the urine as unchanged conivaptan.

Pharmacokinetic ParameterFinding
Absolute Bioavailability (Oral)44% nih.gov
Plasma Protein Binding99% nih.gov
Metabolizing EnzymeCytochrome P450 3A4 (CYP3A4) nih.gov
Primary Route of EliminationFecal (approx. 83%) nih.gov
Secondary Route of EliminationUrinary (approx. 12%)

Metabolism and Biotransformation Pathways

Role of Cytochrome P450 3A4 (CYP3A4) as a Substrate and Potent Inhibitor

This compound is both a substrate and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is the sole enzyme responsible for its metabolism. fda.govdrugbank.comnih.govnih.gov This dual role has significant implications for its pharmacokinetic profile and potential drug interactions.

As a substrate, conivaptan's metabolism is entirely dependent on CYP3A4. fda.govnih.govnih.gov Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, can lead to substantial increases in conivaptan plasma concentrations. fda.govnih.govfda.gov For instance, the co-administration of oral conivaptan with ketoconazole resulted in 4-fold and 11-fold increases in the maximum concentration (Cmax) and area under the curve (AUC) of conivaptan, respectively. fda.govnih.govrxlist.com

Conversely, as a potent inhibitor of CYP3A4, conivaptan can increase the plasma concentrations of other drugs that are metabolized by this enzyme. fda.govnih.govpatsnap.com This has been demonstrated in studies with midazolam, simvastatin, and amlodipine. fda.govfda.gov

Intravenous conivaptan increased the mean AUC of intravenous and oral midazolam by approximately 2- and 3-fold, respectively. fda.govfda.gov

It also led to a 3-fold increase in the AUC of simvastatin. fda.govfda.gov

Oral conivaptan resulted in a 2-fold increase in the AUC and half-life of amlodipine. fda.govfda.gov

This inhibitory effect necessitates caution when conivaptan is co-administered with other CYP3A4 substrates. nih.gov

Identification and Pharmacological Activity of Metabolites

Four metabolites of conivaptan have been identified. fda.govdrugbank.comnih.gov These metabolites are pharmacologically active, exhibiting antagonism at both V1A and V2 receptors. fda.govdrugbank.comnih.gov Their activity at V1A receptors ranges from approximately 3-50% of the parent compound, while their activity at V2 receptors is between 50-100% of conivaptan. fda.govdrugbank.com

Despite their pharmacological activity, the clinical contribution of these metabolites is considered minimal. fda.govnih.govdrugs.com This is because their combined exposure following intravenous administration is only about 7% of that of the parent compound, conivaptan. fda.govrxlist.com

Elimination Routes and Clearance Mechanisms (Fecal and Urinary Excretion)

This compound is primarily eliminated through fecal excretion. nih.govdrugs.com Following administration, approximately 83% of the total radioactivity is recovered in the feces over several days, while about 12% is found in the urine. fda.govfda.gov Over the first 24 hours after an intravenous dose, only about 1% of the dose is excreted in the urine as unchanged conivaptan. fda.govfda.gov The mean clearance of conivaptan has been reported to be 15.2 L/h. nih.govwikipedia.org

Intersubject Variability in Pharmacokinetics

The pharmacokinetics of this compound exhibit high intersubject variability. fda.govnih.gov The coefficient of variation for clearance has been reported to be as high as 94%. fda.gov This variability was also noted in a study of patients with euvolemic or hypervolemic hyponatremia. nih.gov However, the study also found no apparent differences in plasma conivaptan concentrations between patients with euvolemic or hypervolemic hyponatremia, or between those with or without congestive heart failure. nih.gov The reasons for this high variability are not fully understood but may be related to individual differences in CYP3A4 activity.

Pharmacokinetics in Special Populations (e.g., hepatic impairment)

The pharmacokinetics of conivaptan can be significantly altered in individuals with hepatic impairment. drugs.com Since conivaptan is exclusively metabolized by the liver, reduced hepatic function can lead to decreased clearance and increased exposure to the drug. nih.govnih.gov

Studies have shown that patients with moderate hepatic impairment have increased systemic exposure to conivaptan. fda.govdrugs.com In patients with stable cirrhosis and moderate hepatic impairment, oral conivaptan administration led to a mean 2.8-fold increase in exposure. fda.govfda.gov

These findings indicate that liver dysfunction leads to slower metabolism and excretion of conivaptan. nih.gov

Investigational and Theoretical Therapeutic Applications Mechanism Focused

Research in Cardiovascular System Disorders

The role of arginine vasopressin in the pathophysiology of cardiovascular diseases, such as heart failure, has prompted investigations into the therapeutic potential of vasopressin receptor antagonists like conivaptan (B1669423). ahajournals.orgnih.gov

In patients with advanced heart failure, elevated AVP levels can contribute to detrimental hemodynamic and fluid balance abnormalities. nih.govahajournals.org Conivaptan's dual receptor antagonism offers a theoretical advantage by concurrently addressing both vasoconstriction (V1A-mediated) and fluid retention (V2-mediated). nih.gov

Clinical research has demonstrated that conivaptan administration can lead to favorable changes in cardiac filling pressures in patients with symptomatic congestive heart failure. A multicenter, randomized, double-blind, placebo-controlled trial involving 142 patients with advanced heart failure (New York Heart Association class III and IV) showed that a single intravenous dose of conivaptan significantly reduced key hemodynamic parameters. nih.govnih.govahajournals.org

Compared to placebo, conivaptan resulted in statistically significant reductions in both pulmonary capillary wedge pressure (PCWP) and right atrial pressure (RAP) within the 3 to 6-hour interval post-administration. nih.govahajournals.org These reductions indicate a decrease in cardiac preload. nih.govcardiologyres.org Preclinical studies in rats with myocardial infarction-induced congestive heart failure also showed that conivaptan significantly reduced right atrial pressure and left ventricular end-diastolic pressure. nih.gov

Table 1: Hemodynamic Effects of a Single Intravenous Dose of Conivaptan in Patients with Advanced Heart Failure

Parameter Placebo Conivaptan (20 mg) Conivaptan (40 mg)
Change in PCWP (mm Hg) -2.6 ± 0.7 -5.4 ± 0.7 -4.6 ± 0.7
Change in RAP (mm Hg) -2.0 ± 0.4 -3.7 ± 0.4 -3.5 ± 0.4

Data represents mean change ± standard error during the 3- to 6-hour interval after administration. Source: nih.govahajournals.org

The V1A receptor antagonism component of conivaptan suggests a potential to reduce afterload by causing peripheral vasodilation. cardiologyres.org In a study on anesthetized dogs, intravenous infusion of arginine vasopressin induced symptoms mimicking congestive heart failure, including decreased cardiac output and increased total peripheral resistance. nih.gov A subsequent bolus injection of conivaptan rapidly attenuated the AVP-induced decrease in cardiac output and reversed the elevation in total peripheral resistance, demonstrating its ability to improve these impaired cardiovascular parameters. nih.gov

However, in the clinical trial with 142 patients with advanced heart failure, a single intravenous dose of conivaptan did not produce statistically significant changes in cardiac index, systemic vascular resistance, or pulmonary vascular resistance when compared with placebo. nih.govahajournals.orgnih.govahajournals.org

The dual antagonism of V1A and V2 receptors by conivaptan offers a theoretical benefit for reducing cardiac stress and potentially mitigating adverse remodeling in heart failure. nih.gov By blocking V1A receptors, conivaptan may counteract the vasoconstrictive effects of AVP, thereby reducing cardiac afterload. cardiologyres.org Simultaneously, V2 receptor blockade promotes aquaresis—the excretion of free water—which helps to reduce preload. drugbank.comfda.gov This combined reduction in both preload and afterload could theoretically lessen the strain on the failing heart. cardiologyres.org

Preclinical research in rats with congestive heart failure following myocardial infarction found that conivaptan significantly increased a measure of cardiac contractility (dP/dt(max)/left ventricular pressure), an effect not observed with a selective V2 receptor antagonist. nih.gov This suggests that the V1A receptor blockade component of conivaptan may contribute to improved cardiac function beyond its aquaretic effects. nih.gov While the direct long-term effects of conivaptan on cardiac remodeling in humans have not been fully elucidated, the potential for hemodynamic benefits and improved cardiac performance forms the basis for its investigational interest in this area. nih.gov

In patients with cirrhosis, altered hemodynamics, including splanchnic vasodilation and reduced effective arterial blood volume, are common. researchgate.net While conivaptan is metabolized by the liver, its pharmacokinetic profile has been studied in patients with varying degrees of hepatic impairment. nih.govnih.gov

Theoretically, the V1A antagonist activity of conivaptan could influence the vascular abnormalities seen in cirrhosis. Blockade of V1A receptors can cause vasodilation, which in the context of pre-existing splanchnic vasodilation in cirrhotic patients, could potentially lead to hypotension. drugbank.com Studies in patients with stable cirrhosis and moderate hepatic impairment have shown increased systemic exposure to conivaptan, suggesting a need for caution. fda.gov The potential for vaptans to be limited by the severe underfilling state in advanced cirrhosis is a key consideration in their theoretical application for this condition. researchgate.net

Congestive Heart Failure (CHF) and Hemodynamic Modulation

Research in Neurological Disorders

Hyponatremia is a frequent complication following acute brain injury and can contribute to the worsening of neurological outcomes by promoting cerebral edema. nih.gov Vasopressin receptor antagonists like conivaptan, which promote free water excretion, have been investigated as a potential therapeutic strategy in this context. nih.govclinicaltrials.gov

The mechanism is thought to involve both an acute aquaresis, which removes free water from brain tissue, and a potential sustained downregulation of aquaporin-4 water channels in the brain. clinicaltrials.gov Clinical studies have explored the use of intermittent bolus dosing of conivaptan to correct hyponatremia in neurointensive care unit patients, finding it effective in increasing free water excretion. nih.gov

Further research is aimed at determining if conivaptan can reduce cerebral edema in patients with conditions such as intracerebral hemorrhage. clinicaltrials.gov A preclinical study in a rat model of cerebral ischemia compared the effects of conivaptan and mannitol (B672) on brain injury and edema. nih.gov The study found that conivaptan did not cause the serum electrolyte loss associated with mannitol and that its beneficial effect on brain tissue damage was more pronounced. nih.gov

Brain Edema Pathophysiology and Mitigation

Research in Renal Disorders

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the growth of numerous cysts in the kidneys. mdpi.com The progression of this disease has been linked to the vasopressin V2 receptor pathway. The selective V2 receptor antagonist, tolvaptan (B1682983), has been shown in clinical trials to slow the increase in total kidney volume and the decline in kidney function in patients with rapidly progressing ADPKD. nih.govnih.gov

While conivaptan hydrochloride is also a V2 receptor antagonist, current research and clinical trials for the specific indication of slowing PKD progression have focused on the selective antagonist tolvaptan. nih.govnih.gov There is no available research data to suggest that this compound has been investigated as a therapeutic agent to mitigate the progression of polycystic kidney disease.

Nephrogenic Diabetes Insipidus (NDI)

Congenital nephrogenic diabetes insipidus is a disorder characterized by the inability of the kidneys to concentrate urine, despite normal or elevated levels of vasopressin. nih.gov A significant cause of NDI involves mutations in the V2 receptor gene. nih.gov In certain types of NDI (specifically type 2), these mutations result in misfolded V2 receptor proteins that are retained within the endoplasmic reticulum and fail to traffic to the cell surface, rendering them non-functional. nih.gov

Research has suggested that conivaptan may act as a "pharmacological chaperone" for certain misfolded V2 receptors. nih.gov A pharmacological chaperone is a small molecule that can bind to a misfolded protein and stabilize its conformation, thereby facilitating its proper folding and transport through the cell's quality control systems. Studies have proposed that by binding to the mutated V2 receptors, conivaptan could help rescue them from intracellular retention. nih.gov

The chaperone effect of conivaptan has been demonstrated in cultured cell systems to improve the trafficking of mutated, misfolded V2 receptors to the cell surface. nih.gov This improved cell surface expression allows the rescued receptors to potentially interact with vasopressin. By increasing the number of functional receptors at the cell surface, conivaptan could enhance the kidney's ability to respond to vasopressin and improve free water retention, thereby addressing the underlying cause of this form of NDI. nih.gov Further studies are needed to confirm these preliminary findings. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Arginine vasopressin

Pharmacogenomics and Drug Interaction Research

Cytochrome P450 3A4 (CYP3A4) Enzyme Inhibition and Induction Studies

Conivaptan (B1669423) hydrochloride is both a sensitive substrate and a potent, mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme. rxlist.comnih.gov This dual role is central to its drug interaction profile. As a substrate, conivaptan's own metabolism is handled exclusively by CYP3A4. drugbank.com Consequently, co-administration with strong CYP3A4 inhibitors can lead to significantly elevated plasma concentrations of conivaptan. For instance, a study involving the co-administration of oral conivaptan hydrochloride with ketoconazole, a potent CYP3A4 inhibitor, resulted in a 4-fold increase in the maximum concentration (Cmax) and an 11-fold increase in the area under the curve (AUC) of conivaptan. fda.govdrugs.com This highlights the potential for increased conivaptan exposure when used with drugs that block this metabolic pathway. rxlist.comnih.gov

Conversely, and more significantly for co-administered drugs, conivaptan is a potent inhibitor of CYP3A4. fda.govfda.gov This inhibition can dramatically increase the plasma concentrations of other drugs that are primarily metabolized by this enzyme. fda.govdrugs.com Research has not indicated that conivaptan induces CYP3A4 enzymes; its primary effect is inhibitory. mdpi.com This strong inhibitory action necessitates careful consideration of concomitant medications to avoid potential toxicity. drugs.comdrugs.com

Impact on Co-administered Drug Pharmacokinetics

The potent inhibition of CYP3A4 by this compound has significant and clinically relevant effects on the pharmacokinetics of co-administered drugs that rely on this enzyme for their metabolism.

Clinical studies have quantified the impact of conivaptan on several CYP3A4 substrates. Co-administration of intravenous conivaptan has been shown to increase the systemic exposure (AUC) of midazolam, simvastatin, and amlodipine by approximately two- to three-fold. fda.govdrugs.comdrugs.com For example, intravenous conivaptan resulted in a 3-fold increase in the AUC of simvastatin. nih.govfda.gov Similarly, oral conivaptan doubled the AUC and half-life of amlodipine. rxlist.comfda.gov

While specific quantitative data for all substrates are not detailed in all studies, the known mechanism of potent CYP3A4 inhibition implies that conivaptan will decrease the metabolism and thereby increase the systemic exposure of other CYP3A4 substrates like atorvastatin, tacrolimus, and cyclosporine. drugbank.comnih.gov Digoxin is metabolized to a minor extent by CYP3A4, but its interaction with conivaptan is more significantly influenced by another mechanism. fda.gov

Table 1: Effect of this compound on the Pharmacokinetics of Co-administered CYP3A4 Substrates
Co-administered Drug (Substrate)Effect on Pharmacokinetics
MidazolamMean AUC increased approximately 2-fold (IV dose) to 3-fold (oral dose). fda.govfda.gov
SimvastatinMean AUC increased 3-fold. nih.govfda.govfda.gov
AmlodipineMean AUC and half-life increased 2-fold. rxlist.comfda.govfda.gov
AtorvastatinMetabolism can be decreased, leading to increased exposure. drugbank.com
TacrolimusMetabolism can be decreased, leading to increased exposure.
CyclosporineMetabolism can be decreased, leading to increased exposure. drugbank.com
Table 2: Effect of this compound on the Pharmacokinetics of a P-glycoprotein Substrate
Co-administered Drug (Substrate)Effect on Pharmacokinetics
DigoxinClearance reduced by 30%; Cmax increased by 79%; AUC increased by 43%. fda.govfda.gov

Potential for Altered Therapeutic Efficacy due to Drug-Drug Interactions

The pharmacokinetic changes induced by this compound can significantly alter the therapeutic efficacy and safety of co-administered drugs. The increased plasma concentrations of CYP3A4 and P-gp substrates can lead to an enhancement of their pharmacological effects and a higher risk of dose-related toxicities. nih.gov

For example, the substantial increase in the exposure of statins like simvastatin and atorvastatin can heighten the risk of myopathy and rhabdomyolysis. drugbank.com In clinical trials with oral conivaptan, cases of rhabdomyolysis were reported in patients who were concurrently receiving a CYP3A4-metabolized HMG-CoA reductase inhibitor. drugs.com Similarly, the elevated levels of immunosuppressants such as tacrolimus or cyclosporine, which have narrow therapeutic indices, can increase the risk of toxicity. The increased concentration of digoxin can potentiate its cardiac effects and risk of toxicity. nih.gov Therefore, the co-administration of conivaptan with drugs metabolized by CYP3A4 should be avoided or approached with extreme caution. drugs.com

Pharmacodynamic Interactions (e.g., with vasopressin receptor agonists like desmopressin)

Pharmacodynamic interactions occur when drugs with opposing mechanisms of action are administered concurrently. This compound is a vasopressin receptor antagonist, blocking both V1A and V2 receptors. rxlist.comresearchgate.net Its therapeutic effect in treating hyponatremia is primarily due to its antagonism of V2 receptors in the renal collecting ducts, which leads to aquaresis—the excretion of free water. drugbank.comfda.gov

Desmopressin is a synthetic analogue of vasopressin and acts as a vasopressin receptor agonist, primarily at the V2 receptors. drugbank.com Its action promotes water reabsorption in the kidneys, thereby reducing urine output. drugbank.com Given these opposing mechanisms, the co-administration of conivaptan and desmopressin would result in a direct pharmacodynamic antagonism. Conivaptan would counteract the antidiuretic effects of desmopressin. This could negate the therapeutic goals of either agent if used simultaneously. For instance, using conivaptan would undermine the efficacy of desmopressin in treating conditions like diabetes insipidus. Conversely, desmopressin would oppose the aquaretic action of conivaptan intended to correct hyponatremia. Awareness of this antagonistic interaction is crucial to avoid therapeutic failure. nih.gov

Mechanisms of Adverse Event Manifestation Academic/research Focus

Vascular Effects and Hemodynamic Instability

The interaction of conivaptan (B1669423) hydrochloride with vasopressin receptors, particularly the V1A receptor, can lead to significant vascular and hemodynamic changes.

Orthostatic Hypotension Mechanisms

Orthostatic hypotension is a recognized adverse effect of conivaptan hydrochloride administration. nih.gov The manifestation of this effect is believed to be multifactorial, stemming from both the V2 and V1A receptor antagonism.

Volume Depletion: The primary mechanism contributing to orthostatic hypotension is the aquaresis induced by V2 receptor antagonism in the renal collecting ducts. drugbank.com This leads to a net fluid loss and a reduction in circulating blood volume. The resulting volume depletion can impair the body's ability to maintain blood pressure upon postural changes, leading to orthostatic hypotension.

Vasodilation: Conivaptan's antagonism of V1A receptors on vascular smooth muscle cells can lead to vasodilation. patsnap.com By blocking the vasoconstrictive effects of endogenous vasopressin, conivaptan can reduce peripheral vascular resistance. This vasodilatory effect, combined with volume depletion, can further contribute to a drop in blood pressure and increase the risk of orthostatic hypotension.

A summary of clinical findings related to hypotension is presented in the table below.

Adverse EventPercentage of Patients ReportingStudy Population
HypotensionVariesPatients with euvolemic or hypervolemic hyponatremia
Postural/Orthostatic HypotensionVariesPatients with euvolemic or hypervolemic hyponatremia

Data synthesized from clinical trial information.

Splanchnic Vasodilation and Potential for Variceal Bleeding

The V1A receptor-mediated effects of this compound extend to the splanchnic circulation, which is of particular concern in patients with liver cirrhosis and portal hypertension.

Vasopressin is a potent vasoconstrictor of the splanchnic arteries. By antagonizing the V1A receptors in this vascular bed, conivaptan can induce splanchnic vasodilation. drugs.com In patients with pre-existing portal hypertension, this vasodilation can increase blood flow into the portal venous system, potentially exacerbating portal pressure and increasing the risk of variceal bleeding. nih.gov While the net effect on the risk of variceal bleeding is not fully established, this theoretical risk warrants caution when considering the use of conivaptan in this patient population. nih.gov

Electrolyte Disturbances

This compound's primary therapeutic action is to correct serum sodium levels. However, this potent effect on water and electrolyte balance can also lead to significant and potentially dangerous electrolyte disturbances.

Hypokalemia Mechanisms

Hypokalemia, or low serum potassium, has been reported as an adverse effect of this compound. drugs.com While conivaptan primarily promotes the excretion of free water without a significant increase in sodium excretion, it may increase the excretion rate of potassium. drugbank.com The precise mechanism for this increased potassium excretion is not fully elucidated but is a recognized potential consequence of treatment.

Rapid Serum Sodium Correction and Osmotic Demyelination Syndrome Pathophysiology

A major and potentially devastating adverse event associated with the treatment of hyponatremia, including with this compound, is Osmotic Demyelination Syndrome (ODS), formerly known as central pontine myelinolysis. wikipedia.org ODS is a consequence of an overly rapid correction of serum sodium levels. drugs.com

The pathophysiology of ODS is rooted in the brain's adaptation to chronic hyponatremia. In a state of chronic low extracellular sodium, brain cells, particularly astrocytes, reduce their intracellular osmolality to prevent cerebral edema. They achieve this by extruding organic osmolytes such as myo-inositol, glutamate, and glutamine. youtube.com

When serum sodium is corrected too rapidly, the extracellular fluid becomes hypertonic relative to the brain cells. This osmotic gradient drives water out of the brain cells, leading to cellular dehydration and shrinkage. This rapid change in cell volume is thought to induce apoptosis of oligodendrocytes, the cells responsible for producing and maintaining the myelin sheath that insulates nerve fibers. The resulting demyelination, particularly in the pons and other vulnerable brain regions, leads to the severe neurological deficits characteristic of ODS, which can include dysarthria, dysphagia, spastic quadriparesis, and locked-in syndrome. youtube.com

The risk of ODS is particularly high in patients with severe and chronic hyponatremia (serum sodium <120 mEq/L) and in those with other risk factors such as alcoholism and malnutrition. byethost8.com

Recommended Limits for Serum Sodium Correction

TimeframeRecommended Maximum Increase in Serum Sodium
24 hours< 8-10 mEq/L
48 hours< 18 mEq/L

These are general recommendations and may need to be adjusted based on individual patient risk factors.

Endocrine System Perturbations

The primary and intended endocrine effect of this compound is the competitive antagonism of arginine vasopressin at the V1A and V2 receptors. drugbank.com This action directly interferes with the body's antidiuretic hormone system. Beyond this core mechanism, current research does not highlight other significant, direct perturbations of the endocrine system as a common adverse effect of this compound. The drug's effects are largely confined to the consequences of vasopressin receptor blockade.

Impact on Steroidogenesis (e.g., progesterone (B1679170), ACTH, corticosterone)

This compound is a nonpeptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors. nih.govguidetopharmacology.org The actions of AVP are mediated by three receptor subtypes: V1a, V2, and V1b. While the V1a receptor is found on the adrenal cortex, among other tissues, and the V2 receptor is primarily located in the renal collecting ducts, the V1b receptor is responsible for regulating adrenocorticotropic hormone (ACTH) release. nih.govnih.gov Research indicates that this compound has high affinity for V1A and V2 receptors but has little to no effect on V1B receptors. nih.gov Consequently, a direct impact on the hypothalamic-pituitary-adrenal axis via V1b-mediated ACTH release is not a recognized mechanism of action for conivaptan. The available scientific literature does not establish a direct causal link between this compound administration and adverse events manifesting through significant alterations in the steroidogenesis pathway, including the synthesis of progesterone or corticosterone.

Inhibition of 21-Hydroxylase and its Consequences

The enzyme 21-hydroxylase is a critical component in the adrenal synthesis pathway of cortisol and aldosterone. Its deficiency leads to a group of disorders known as congenital adrenal hyperplasia. Based on a review of available research, there is no documented evidence to suggest that this compound acts as an inhibitor of the 21-hydroxylase enzyme. Its established mechanism of action is confined to the antagonism of vasopressin receptors and does not involve direct interference with adrenal enzymatic pathways like steroidogenesis.

Adrenal Hypertrophy/Hyperplasia Mechanisms

Adrenal hypertrophy and hyperplasia can result from prolonged stimulation of the adrenal glands, often driven by elevated ACTH levels. As noted, this compound does not antagonize the V1b receptor, which is involved in ACTH regulation. nih.govnih.gov The primary mechanism of this compound does not involve sustained stimulation of the adrenal cortex. Current scientific literature does not support a mechanism whereby this compound would induce adrenal hypertrophy or hyperplasia as an adverse event.

Oxytocin (B344502) Receptor Inhibition and Reproductive Toxicology (e.g., delayed parturition, impaired lactation)

While conivaptan's primary targets are vasopressin receptors, its effects on reproductive processes have been evaluated in animal models. These studies reveal potential reproductive toxicology, which may be linked to the structural similarities between vasopressin and oxytocin receptors.

In preclinical studies involving rats, administration of this compound was associated with adverse perinatal outcomes. mdedge.com Intravenous administration to pregnant rats resulted in delayed delivery and an increase in peripartum pup mortality. mdedge.com Furthermore, conivaptan is known to be excreted into the milk of lactating rats, with milk concentrations reaching levels up to three times higher than maternal plasma levels. mdedge.com The presence of the compound was also detected in the neonates. mdedge.com These findings suggest a potential for adverse effects on parturition and lactation, though the precise receptor-mediated mechanism (i.e., vasopressin vs. oxytocin receptor antagonism) for these specific outcomes requires further elucidation.

Table 1: Reproductive Toxicology Findings for this compound in Animal Studies

SpeciesAdministration RouteDoseObserved EffectSource
RatOral10 mg/kg/dayDelayed delivery mdedge.com
RatIntravenous2.5 mg/kg/dayIncreased peripartum pup mortality mdedge.com
Rat (Lactating)IntravenousNot SpecifiedExcreted in milk; levels up to 3x higher than maternal plasma mdedge.com

Infusion Site Reaction Mechanisms (e.g., related to excipients like propylene (B89431) glycol)

Infusion site reactions are the most frequently reported adverse events associated with the intravenous administration of this compound. nih.govnih.gov These reactions, which can include phlebitis, pain, and erythema, were observed in a significant percentage of patients during clinical trials. nih.govdrugs.com

The primary causative agent for these reactions has been identified as the excipient propylene glycol, which was a component of the original formulation supplied in ampules. nih.govwikipedia.org Propylene glycol is a well-known irritant to veins. nih.gov The original formulation contained 1.2 g of propylene glycol per 20 mg of this compound. drugs.comfda.gov In response to the high incidence of these adverse events, a new formulation, premixed in 100 mL infusion bags with 5% dextrose and without propylene glycol, was developed and approved. nih.govrxlist.com This change was intended to reduce the occurrence of infusion site complications. nih.gov

Table 2: Comparison of this compound Formulations

ComponentOriginal Ampule Formulation (per 20 mg dose)Premixed Bag Formulation (per 20 mg dose)Source
This compound20 mg20 mg drugs.com
Propylene Glycol1.2 gAbsent nih.govdrugs.com
Ethanol0.4 gAbsent drugs.com
Dextrose Hydrous, USPAbsent5 g rxlist.com
Lactic AcidUsed for pH adjustmentUsed for pH adjustment fda.govrxlist.com
Water for Injectionq.s.q.s. to 100 mL fda.govrxlist.com

Advanced Research Methodologies and Analytical Approaches

In Vivo Animal Models

In vivo animal models have been instrumental in defining the physiological effects of conivaptan (B1669423) hydrochloride in various pathological states, including the syndrome of inappropriate antidiuretic hormone (SIADH), heart failure, and stroke.

SIADH Rats: In rat models designed to mimic SIADH, conivaptan hydrochloride has demonstrated the ability to prevent or inhibit AVP-induced hyponatremia. fda.gov Intravenous and oral administration of the compound effectively countered the antidiuretic effects of vasopressin, leading to increased water excretion and normalization of serum sodium levels. fda.gov

Heart Failure Dogs and Rats: The efficacy of this compound has been evaluated in canine and rodent models of congestive heart failure. In dogs with pacing-induced heart failure, intravenous administration of conivaptan improved cardiac function, evidenced by increases in cardiac output and stroke volume, and reduced both preload and afterload. selleckchem.com Similarly, in rats with heart failure induced by myocardial infarction, conivaptan dose-dependently increased urine volume, reduced urine osmolality, and improved cardiac hemodynamics by reducing ventricular pressures. selleckchem.commedchemexpress.com These studies highlight the compound's dual action: V2 receptor antagonism leads to aquaresis (electrolyte-sparing water excretion), while V1A antagonism contributes to vasodilation and reduced vascular resistance. nih.govdrugbank.com

Stroke Mice: The role of vasopressin in the development of brain edema following ischemic stroke has led to investigations into the utility of AVP receptor antagonists. In a mouse model of experimental stroke, conivaptan was studied for its effects on post-ischemic brain edema and blood-brain barrier disruption. researchgate.net As a combined V1a and V2 receptor blocker, conivaptan has the potential to modulate both vascular tone and plasma sodium concentration, which are critical factors in post-stroke cerebral edema. researchgate.net

Interactive Table 1: Summary of In Vivo Animal Model Findings for this compound Use the search bar to filter by model, condition, or key finding.

Animal ModelCondition StudiedKey FindingsReference
RatSyndrome of Inappropriate Antidiuretic Hormone (SIADH)Prevented and inhibited AVP-induced hyponatremia; increased aquaresis. fda.gov
DogPacing-Induced Congestive Heart FailureImproved cardiac function (increased cardiac output/stroke volume); reduced preload and afterload. selleckchem.com
RatMyocardial Infarction-Induced Heart FailureDose-dependently increased urine volume and reduced urine osmolality; improved cardiac hemodynamics. nih.govmedchemexpress.com
MouseExperimental StrokeInvestigated for potential to minimize brain edema and protect the blood-brain barrier. researchgate.net

Ex Vivo Receptor Binding Studies

Ex vivo receptor binding studies are critical for determining the affinity and selectivity of a compound for its molecular targets. Radioligand binding assays have been employed to quantify the interaction of this compound with vasopressin receptors. These studies have shown that conivaptan is a high-affinity antagonist for both human and animal V1A and V2 receptors. nih.gov The affinity, often expressed as the inhibitor constant (Ki), is in the nanomolar range, indicating a potent interaction. drugbank.comtocris.com Specifically, Ki values for conivaptan have been reported as 0.48-0.61 nM for the V1A receptor and 0.66-3.04 nM for the V2 receptor. medchemexpress.comtocris.com Some studies suggest a tenfold higher affinity for the V2 receptor compared to the V1A receptor. nih.gov

Cellular and Molecular Assays

To understand the mechanism of action at a subcellular level, various cellular and molecular assays are utilized. These assays measure the functional consequences of conivaptan binding to vasopressin receptors.

[125I]-labeled vasopressin analogs binding: Competitive radioligand binding assays are a primary in vitro method used to characterize receptor interactions. nih.gov In these assays, a radiolabeled vasopressin analog (e.g., containing Iodine-125) is used to bind to cells or membranes expressing V1A or V2 receptors. The ability of conivaptan to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). nih.gov

Intracellular Calcium ([Ca2+]i) Assays: The vasopressin V1A receptor is coupled to Gq/11 proteins, which, upon activation, trigger the release of intracellular calcium ([Ca2+]i) via the phospholipase C pathway. oup.com Cellular assays measuring changes in [Ca2+]i are used to assess V1A receptor antagonism. Studies have shown that this compound concentration-dependently inhibits AVP-induced elevation of intracellular calcium, confirming its functional antagonism at the V1A receptor. nih.gov

cAMP Accumulation Assays: The vasopressin V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase to increase the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govoup.com To measure V2 receptor antagonism, cAMP accumulation assays are performed. In cells expressing the V2 receptor, conivaptan has been shown to inhibit AVP-stimulated cAMP accumulation in a dose-dependent manner, demonstrating its functional blockade of the V2 signaling pathway. nih.gov

Interactive Table 2: Summary of Cellular and Molecular Assay Findings for this compound Use the search bar to filter by assay, receptor, or effect.

Assay TypeReceptor TargetMeasured ParameterEffect of ConivaptanReference
Radioligand BindingV1A and V2Binding Affinity (Ki)High affinity, with Ki values in the nanomolar range. nih.govmedchemexpress.comtocris.com
Intracellular Calcium ([Ca2+]i) AssayV1AAVP-induced Ca2+ elevationConcentration-dependent inhibition. nih.gov
cAMP Accumulation AssayV2AVP-stimulated cAMP accumulationConcentration-dependent inhibition. nih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a mathematical technique used to describe the relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics) over time. wikipedia.orgfrontiersin.org This approach is a cornerstone of modern drug development, allowing for the simulation of dosing scenarios and the prediction of clinical outcomes from preclinical data. frontiersin.orgsemanticscholar.org

For a vasopressin antagonist like conivaptan, a PK/PD model would integrate its concentration-time profile in the body with its effects on biomarkers such as urine osmolality, free water clearance, and serum sodium concentration. drugbank.com For example, a PK/PD model for AVP in rats has been developed that links its blood concentrations to hemodynamic and anti-diuretic effects using direct and indirect response models. nih.gov Such models can incorporate components like a sigmoid Emax model to describe the drug-receptor interaction. wikipedia.orgnih.gov While specific, detailed PK/PD modeling and simulation studies for this compound are not extensively published, the principles are directly applicable. These models would be crucial for understanding the nonlinear pharmacokinetics of conivaptan, which are thought to result from the inhibition of its own metabolism, and for relating drug exposure to the desired aquaretic response. fda.gov

Advanced Analytical Techniques for Metabolite Characterization

Understanding the metabolic fate of a drug is essential. Studies have identified cytochrome P450 3A4 (CYP3A4) as the sole enzyme responsible for the metabolism of conivaptan, resulting in the formation of four identified metabolites. drugbank.com The pharmacological activity of these metabolites at V1A and V2 receptors is reported to range from 3-50% and 50-100% of the parent compound, respectively. drugbank.com

The characterization and quantification of these metabolites, as well as the parent drug in biological matrices, rely on advanced analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for this purpose due to its high sensitivity and specificity. researchgate.netijpras.comnih.gov Validated LC-MS/MS methods have been developed for the quantification of conivaptan in human plasma. researchgate.net These methods typically involve protein precipitation for sample extraction, followed by separation on a reverse-phase column and detection using positive-mode electrospray ionization and multiple reaction monitoring. researchgate.net High-resolution mass spectrometry (HR-MS) further aids in the structural elucidation of unknown metabolites by providing accurate mass measurements, which can determine the elemental composition of the molecules. ijpras.com

Drug Discovery and Synthetic Research

Synthetic Pathways and Methodologies

The chemical synthesis of conivaptan (B1669423) hydrochloride has been approached through various methodologies, with a focus on scalability, safety, and cost-effectiveness. A prominent scalable process involves the coupling of two key intermediates: 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d] acs.orgbenzazepine and 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid. acs.org This method was designed to be operationally simple, particularly in the final stages of molecule assembly. acs.org

One described pathway to Conivaptan hydrochloride begins with aniline (B41778) as the starting raw material. The synthesis proceeds through a sequence of reactions including: google.com

Amidation

Alkylation

Friedel-Crafts acylation

Nitro reduction

A second amidation

Alpha-chloro substitution

Cyclization

Salt formation

This multi-step process was developed to avoid the use of highly toxic reagents like acyl chloride during amidation, resulting in a process with reduced environmental impact. google.com

The final step in the primary scalable synthesis is the regioselective acylation of the tricyclic amine intermediate (2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d] acs.orgbenzazepine) with the activated benzoic acid derivative. acs.org

Non-Peptide Antagonist Design Principles

The development of conivaptan and other "vaptans" was driven by the need to overcome the limitations of peptide-based vasopressin antagonists. The core design principle was to create small, non-peptide molecules that could be administered orally or intravenously and function as effective receptor antagonists. nih.govnih.gov

Key design principles for this class of drugs include:

Non-Peptide Scaffold : The fundamental principle was to move away from peptide structures to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability. nih.gov

Core Molecular Framework : Many non-peptide vasopressin antagonists, including conivaptan, are built upon specific chemical scaffolds like benzazepine or oxindole (B195798) derivatives. core.ac.uknih.gov The benzazepine core of conivaptan is a crucial element of its antagonist activity.

High-Throughput Screening and Rational Design : The initial discovery process often involved random screening of large small-molecule libraries to identify hit compounds. sigmaaldrich.com These initial hits were then optimized through rational drug design and structure-activity relationship (SAR) studies to enhance potency and selectivity. sigmaaldrich.com

Receptor Selectivity : A major goal was to design molecules that could selectively target vasopressin receptor subtypes (V1a, V1b, V2). Conivaptan was specifically designed as a dual antagonist for V1a and V2 receptors, which are G protein-coupled receptors. nih.govresearchgate.net This dual action allows it to both promote water excretion (aquaresis) through V2 antagonism and affect vascular tone through V1a antagonism. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Vasopressin Receptors

The structure-activity relationship (SAR) for benzazepine-based vasopressin antagonists like conivaptan has been explored to understand how different parts of the molecule contribute to its binding affinity and antagonist activity. While specific SAR data for every component of conivaptan is proprietary, studies on related compounds provide significant insights.

The conivaptan molecule can be deconstructed into three main components: the tricyclic benzazepine core, the central phenylcarbonyl linker, and the N-acyl biphenyl (B1667301) group.

Tricyclic Benzazepine Core : This rigid, complex structure is fundamental for orienting the other functional groups correctly to fit into the receptor's binding pocket. Modifications to this core can significantly impact affinity and selectivity. Studies on novel tricyclic benzazepine derivatives have shown that this moiety is critical for potent AVP antagonism.

N-Acyl Biphenyl Group : The biphenyl group at the N-acyl position is a key feature for potency. Research on similar benzamide-based AVP antagonists has shown that having a phenyl group at the 2-position of the benzamide (B126) moiety results in potent, orally active antagonists. nih.gov This suggests that the biphenyl "side chain" of conivaptan is crucial for its high-affinity interaction with both V1a and V2 receptors. The specific conformation of the two phenyl rings is likely important for optimal receptor binding.

In vitro studies have established that conivaptan possesses a high affinity for both V1a and V2 receptors, with Ki values of 0.48 nM and 3.04 nM for rat liver V1A and kidney V2 receptors, respectively. nih.gov Some reports indicate its binding affinity is approximately 10-fold higher for V2 than for V1a receptors. nih.gov This dual, high-affinity binding is a direct result of its specific chemical architecture, optimized through SAR studies of the broader benzazepine class of compounds.

Future Directions and Emerging Research Areas

Development of Next-Generation Vasopressin Receptor Antagonists with Improved Selectivity and Pharmacological Profiles

The development of conivaptan (B1669423) hydrochloride, a nonpeptide dual antagonist of V1a and V2 receptors, marked a significant advancement in treating hyponatremia. nih.gov However, its dual-receptor activity and intravenous administration present opportunities for the development of next-generation antagonists with more refined characteristics. nih.gov Research is now geared towards creating compounds with improved receptor selectivity and more convenient pharmacological profiles, such as oral bioavailability.

The rationale for developing more selective antagonists stems from the distinct physiological roles of the vasopressin receptor subtypes. nih.gov

V2 Receptor Selectivity : Selective V2 receptor antagonists, such as tolvaptan (B1682983), lixivaptan, and satavaptan, primarily target the kidneys to induce aquaresis—the excretion of electrolyte-free water. nih.govnih.gov This targeted action is desirable for treating euvolemic and hypervolemic hyponatremia without the significant blood pressure effects associated with V1a receptor blockade. umn.edu The development of potent, orally active, selective V2 antagonists continues to be a major goal, offering the potential for outpatient and long-term management of chronic hyponatremia. nih.gov

V1a Receptor Selectivity : Conversely, selective V1a antagonism is being explored for conditions where its hemodynamic effects are paramount. V1a receptors are found on vascular smooth muscle cells, and their blockade leads to vasodilation. nih.gov This could be particularly beneficial in diseases like congestive heart failure, where reducing afterload is a key therapeutic objective. umn.edu

Combined V1a/V2 Antagonism : While conivaptan is a combined antagonist, future research may focus on developing new dual-receptor blockers with different V1a/V2 affinity ratios or improved pharmacokinetic properties. A combined approach has the theoretical advantage of simultaneously promoting diuresis and improving hemodynamics, which could be synergistic in heart failure patients. umn.educore.ac.uk

Improving the pharmacological profiles of these antagonists is another critical area of research. The intravenous administration of conivaptan limits its use to hospitalized patients. nih.gov The development of orally bioavailable vaptans like tolvaptan represents a significant improvement, allowing for broader clinical application. nih.govnih.gov Future generations of these drugs will likely focus on optimizing oral bioavailability, half-life, and metabolic pathways to minimize drug interactions and improve patient compliance. mdpi.comresearchgate.net

VaptanReceptor SelectivityAdministration RouteKey Research Focus
Conivaptan V1a / V2IntravenousFirst-generation dual antagonist for hospitalized patients. nih.gov
Tolvaptan V2OralSelective aquaresis for hyponatremia and slowing progression of ADPKD. nih.govnih.gov
Lixivaptan V2OralSelective aquaresis for hyponatremia. nih.gov
Satavaptan V2OralSelective aquaresis for hyponatremia. nih.gov
Relcovaptan V1aOralPotential treatment for Raynaud's disease and dysmenorrhea. nih.gov
SSR-149415 V1bOralPotential for treating psychiatric disorders like depression and anxiety. nih.gov

Elucidation of Underlying Molecular Pathways for Novel Therapeutic Effects (e.g., anti-edema)

Recent research has uncovered novel therapeutic effects of conivaptan hydrochloride beyond its primary indication for hyponatremia, particularly its anti-edema properties in the brain. plos.orgnih.gov Elucidating the molecular pathways responsible for these effects is a key area of ongoing investigation, which could unlock new applications for vasopressin receptor antagonists.

A significant focus of this research has been on cerebral edema, a life-threatening complication of conditions like ischemic stroke and cardiac arrest. nih.govutmb.edu Studies have demonstrated that arginine vasopressin (AVP) and the water channel aquaporin-4 (AQP4) are implicated in the development of this condition. utmb.edu Research using animal models has shown that conivaptan can significantly attenuate global cerebral edema and the associated disruption of the blood-brain barrier (BBB). plos.orgnih.gov

The underlying mechanism appears to be dependent on the perivascular pool of AQP4. utmb.edunih.gov

In a study on experimental cardiac arrest, conivaptan treatment reduced brain water content and BBB disruption in normal mice. utmb.edu

Crucially, this protective effect was absent in mice genetically engineered to lack the perivascular AQP4 pool. utmb.edu This finding strongly suggests that conivaptan's anti-edema effect is mediated through its influence on AQP4. utmb.edunih.gov

Furthermore, the dual V1a and V2 receptor antagonism of conivaptan appears essential for this neuroprotective effect. In a mouse model of stroke, conivaptan reduced brain edema and BBB disruption, whereas tolvaptan, a selective V2 receptor antagonist, had no such effect. plos.orgnih.gov This indicates that the blockade of both receptor subtypes is necessary to achieve this specific therapeutic outcome, highlighting a complex interplay between vasopressin receptor signaling and AQP4-mediated water transport in the brain. plos.org Future research will aim to further dissect these signaling cascades to better understand how conivaptan modulates AQP4 function and BBB integrity. nih.gov

Research FindingModelKey OutcomeImplied Mechanism
Conivaptan reduces brain edema and blood-brain barrier (BBB) disruption. plos.orgnih.govMouse model of ischemic strokeDecreased brain water content and Evans Blue extravasation. plos.orgDual V1a/V2 receptor antagonism is necessary for the effect. plos.org
Conivaptan attenuates cerebral edema and BBB disruption after cardiac arrest. utmb.edunih.govMouse model of cardiac arrestReduced regional brain water content in the cortex and caudoputamen. utmb.eduEffect is dependent on the perivascular pool of aquaporin-4 (AQP4). utmb.edu
Selective V2 antagonism is insufficient for reducing brain edema. plos.orgMouse model of ischemic strokeTolvaptan (V2 selective) did not reduce post-ischemic brain edema. plos.orgV1a receptor antagonism plays a critical role in the neuroprotective effect. plos.org

Exploration of Novel Therapeutic Targets Modulated by this compound

The dual-receptor antagonism of this compound suggests a broader therapeutic potential than its current indication. drugbank.com Research is actively exploring novel clinical applications where the modulation of both V1a and V2 receptors could be beneficial.

Congestive Heart Failure (HF): HF is a condition often characterized by fluid overload and elevated AVP levels, which contribute to disease progression through vasoconstriction (V1a-mediated) and water retention (V2-mediated). nih.govumn.edunih.gov Conivaptan's ability to induce both vasodilation and aquaresis makes it a promising candidate for HF treatment. nih.gov Clinical studies have shown that conivaptan can improve hemodynamic parameters in HF patients, such as reducing pulmonary capillary wedge pressure. core.ac.uk While large-scale outcome trials have not yet established a long-term mortality benefit for vaptans in HF, the potential for symptomatic and hemodynamic improvement continues to make this a key area of investigation. nih.govnih.gov

Polycystic Kidney Disease (PKD): Autosomal dominant polycystic kidney disease (ADPKD) is a genetic disorder characterized by the growth of numerous cysts in the kidneys. nih.gov Research has shown that vasopressin, acting through the V2 receptor, promotes cyst growth. nih.govnih.gov This has led to the successful development of the selective V2 antagonist tolvaptan, which has been shown to slow the increase in kidney volume and the decline in renal function in ADPKD patients. nih.govukkidney.org While research has focused on the selective V2 antagonist tolvaptan, the principle of blocking vasopressin-mediated cyst progression opens a potential avenue for exploring the role of dual antagonists like conivaptan in this or related cystic diseases. nih.govmit.edu

Other Potential Applications: Preliminary research has suggested that vasopressin receptor antagonists could have utility in a variety of other conditions. These include glaucoma, Menière's disease, and cerebral vasospasm following subarachnoid hemorrhage. nih.gov The diverse locations and functions of V1a and V2 receptors suggest that modulating their activity with drugs like conivaptan could have therapeutic implications across multiple physiological systems, warranting further exploratory research. nih.govnih.gov

Q & A

Q. What are the molecular targets and pharmacodynamic mechanisms of conivaptan hydrochloride in experimental models of hyponatremia?

this compound acts as a dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors. Its V2 receptor blockade in renal collecting ducts promotes aquaresis (free water excretion), making it effective in hyponatremia models. To study this, researchers should design in vitro receptor binding assays using radiolabeled AVP and conivaptan to quantify receptor affinity (Ki values). In vivo, measure urine osmolality, electrolyte balance, and fluid excretion in rodent models of syndrome of inappropriate antidiuretic hormone secretion (SIADH) .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments matching the expected structure.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area normalization).
  • Mass Spectrometry (MS) : Verify molecular weight (535.04 g/mol for C32H26N4O2·HCl) . Include control samples from established synthesis protocols (e.g., acylation and cyclization steps outlined in ) for comparison.

Q. What experimental models are appropriate for studying conivaptan's hemodynamic effects in heart failure?

Preclinical studies should utilize rodent or canine models of congestive heart failure (CHF) with volume overload. Measure parameters such as:

  • Cardiac output (via echocardiography or thermodilution).
  • Systemic vascular resistance (pressure-volume loop analysis).
  • Plasma AVP levels (ELISA). Reference clinical data from human trials showing conivaptan's vasodilatory effects via V1A receptor blockade .

Advanced Research Questions

Q. How can researchers resolve contradictions in conivaptan's efficacy data across different hyponatremia etiologies?

Design stratified clinical or preclinical trials comparing euvolemic vs. hypervolemic hyponatremia cohorts. Key steps:

  • Subgroup Analysis : Stratify by serum sodium, urine osmolality, and AVP levels.
  • Mechanistic Probes : Use selective V2 antagonists (e.g., tolvaptan) as controls to isolate V1A contributions.
  • Statistical Adjustments : Apply multivariate regression to account for confounding factors (e.g., renal function, diuretic use) .

Q. What methodological challenges arise in optimizing conivaptan's synthetic yield, and how can they be addressed?

Key challenges in synthesis ( ):

  • Low Cyclization Efficiency : Optimize reaction conditions (e.g., solvent polarity, temperature) during imidazo-benzazepine formation.
  • Byproduct Formation : Use preparative HPLC or column chromatography to separate conivaptan from oxazolo[4,5-d][1]benzodiazepine impurities.
  • Scale-Up Reproducibility : Validate bromination and acylation steps via reaction calorimetry to ensure safety and consistency.

Q. How should researchers design studies to assess conivaptan's safety in vulnerable populations (e.g., renal impairment)?

  • Pharmacokinetic (PK) Studies : Measure conivaptan clearance and metabolite profiles in subjects with varying glomerular filtration rates (GFR).
  • Dose-Adjustment Protocols : Use Bayesian modeling to correlate GFR with optimal dosing.
  • Safety Endpoints : Monitor serum sodium correction rates to avoid osmotic demyelination syndrome (limit ≤12 mEq/L/24h) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing conivaptan's dose-response relationships?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and maximal effect (Emax).
  • Time-to-Event Analysis : For clinical outcomes (e.g., hyponatremia correction), use Kaplan-Meier curves with log-rank tests.
  • Meta-Analysis : Pool data from multiple studies to assess heterogeneity in efficacy .

Q. How can researchers ensure reproducibility in conivaptan's preclinical hemodynamic studies?

  • Standardized Protocols : Adhere to ARRIVE guidelines for animal studies, including blinding and randomization.
  • Data Transparency : Publish raw hemodynamic data (e.g., pressure-volume loops) in supplementary materials.
  • Cross-Validation : Compare results across species (e.g., rodents vs. canines) to confirm translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conivaptan Hydrochloride
Reactant of Route 2
Reactant of Route 2
Conivaptan Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.